Ethanol, 2,2'-((1,1'-biadamantane)-3,3'-diyl)bis(methylimino)di-, dihydrochloride
CAS No.: 36520-95-3
Cat. No.: VC18421563
Molecular Formula: C26H46Cl2N2O2
Molecular Weight: 489.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36520-95-3 |
|---|---|
| Molecular Formula | C26H46Cl2N2O2 |
| Molecular Weight | 489.6 g/mol |
| IUPAC Name | 2-[[3-[3-[2-hydroxyethyl(methyl)amino]-1-adamantyl]-1-adamantyl]-methylamino]ethanol;dihydrochloride |
| Standard InChI | InChI=1S/C26H44N2O2.2ClH/c1-27(3-5-29)25-13-19-7-20(14-25)10-23(9-19,17-25)24-11-21-8-22(12-24)16-26(15-21,18-24)28(2)4-6-30;;/h19-22,29-30H,3-18H2,1-2H3;2*1H |
| Standard InChI Key | ADNOXTGIKQXGLJ-UHFFFAOYSA-N |
| Canonical SMILES | CN(CCO)C12CC3CC(C1)CC(C3)(C2)C45CC6CC(C4)CC(C6)(C5)N(C)CCO.Cl.Cl |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature
The compound is systematically named 2-[[3-[3-[2-hydroxyethyl(methyl)amino]-1-adamantyl]-1-adamantyl]-methylamino]ethanol dihydrochloride, reflecting its biadamantane core functionalized with methyliminoethanol groups and protonated as a hydrochloride salt .
Molecular Formula and Weight
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Dihydrochloride form: C₂₆H₄₄N₂O₂·2HCl.
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Molecular weight:
Synonyms and Identifiers
| Identifier | Value |
|---|---|
| CAS Registry Number | 36520-93-1 (free amine) |
| PubChem CID | 64308 |
| DTXSID | DTXSID00957823 |
| SMILES | CN(CCO)C12CC3CC(C1)CC(C3)(C2)C45CC6CC(C4)CC(C6)(C5)N(C)CCO |
Structural Characteristics
Core Architecture
The molecule features a 1,1'-biadamantane scaffold—two adamantane units fused at bridgehead positions—with each adamantane bearing a methyliminoethanol substituent at the 3-position . The adamantane groups adopt a rigid diamondoid lattice, conferring exceptional thermal and chemical stability.
Protonation State
In the dihydrochloride form, both tertiary amine groups are protonated, forming N⁺–HCl⁻ ion pairs. This enhances aqueous solubility compared to the free amine.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Biadamantane core | Two fused adamantane units |
| Substituents | Methyliminoethanol groups at C3 and C3' |
| Protonation sites | Tertiary amines at methylimino groups |
Synthesis and Purification
Synthetic Pathways
While explicit protocols for the dihydrochloride are unavailable, a plausible route involves:
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Biadamantane diamine synthesis: Catalytic coupling of adamantane precursors.
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Alkylation: Reaction with ethylene oxide to install ethanolamine groups.
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Methylation: Quaternization of amines using methyl halides.
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Salt formation: Treatment with HCl to precipitate the dihydrochloride .
Purification Methods
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Recrystallization: Likely performed in ethanol/HCl mixtures.
Physicochemical Properties
Thermal Stability
Adamantane derivatives typically exhibit high decomposition temperatures (>250°C). Similar hydrochlorides, like rimantadine HCl, show decomposition onset at 453 K , suggesting comparable stability for this compound.
Solubility Profile
| Solvent | Solubility (Free Amine) | Solubility (Dihydrochloride) |
|---|---|---|
| Water | Low | High |
| Ethanol | Moderate | Moderate |
| Dichloromethane | High | Low |
The dihydrochloride’s ionic character enhances hydrophilicity, favoring aqueous solubility.
Research Gaps and Future Directions
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